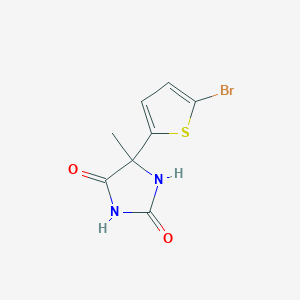

5-(5-Bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione

Description

Properties

IUPAC Name |

5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O2S/c1-8(4-2-3-5(9)14-4)6(12)10-7(13)11-8/h2-3H,1H3,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWNAJTWFYYYMGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Thiophene Derivatives

The initial step in the synthesis generally involves selective bromination of the thiophene ring at the 5-position. This is commonly achieved by treating thiophene or substituted thiophene derivatives with bromine in glacial acetic acid, which acts as both solvent and acid catalyst. The reaction proceeds under controlled temperature to avoid over-bromination or side reactions.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reagent | Bromine (Br2) | Used in slight excess |

| Solvent | Glacial acetic acid | Facilitates electrophilic bromination |

| Temperature | 0 to 25 °C | Controlled to ensure mono-bromination |

| Reaction time | 1 to 3 hours | Monitored by TLC or HPLC |

| Work-up | Quenching with water, extraction with organic solvent | Purification by recrystallization or chromatography |

This bromination step yields 5-bromothiophene-2-yl derivatives as intermediates for further functionalization.

Formation of the Imidazolidine-2,4-dione Ring

The imidazolidine-2,4-dione core is typically synthesized via cyclization reactions involving suitable urea derivatives or hydantoins. A common approach involves reacting substituted amino acids or their derivatives with isocyanates or carbamoyl chlorides, followed by ring closure under reflux conditions.

In the context of 5-(5-Bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione, the methyl group at the 5-position of the imidazolidine ring is introduced by using methyl-substituted precursors or by methylation of the hydantoin ring after formation.

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Starting material | 5-Bromothiophene-2-yl amine or acid derivative | Provides the thiophene substituent |

| Cyclization reagent | Isocyanates, carbamoyl chlorides, or urea | Forms the imidazolidine-2,4-dione ring |

| Solvent | Acetone, ethanol, or DMF | Common solvents for cyclization |

| Temperature | Reflux (60-100 °C) | Promotes ring closure |

| Time | 3 to 6 hours | Reaction monitored by TLC or NMR |

| Work-up | Solvent evaporation, recrystallization | Yields pure imidazolidine derivatives |

A modified literature procedure for related 5,5-diphenylimidazolidine-2,4-dione derivatives involves acetylation and nucleophilic substitution reactions on the hydantoin ring, which can be adapted to the bromothiophene-substituted analogs.

Representative Synthetic Route Summary

A typical synthetic sequence to prepare this compound is as follows:

- Bromination: Brominate thiophene at the 5-position using bromine in glacial acetic acid.

- Functionalization: Convert the bromothiophene derivative into an amine or acid intermediate suitable for cyclization.

- Cyclization: React the intermediate with methyl-substituted urea or isocyanate derivatives under reflux to form the imidazolidine-2,4-dione ring.

- Purification: Isolate the product by recrystallization or chromatographic techniques.

Analytical Characterization Supporting Preparation

Research on related imidazolidine-2,4-dione derivatives provides detailed spectroscopic data confirming successful synthesis:

| Technique | Key Observations for Imidazolidine-2,4-dione Derivatives |

|---|---|

| 1H NMR | Disappearance of NH signals upon substitution; appearance of methyl singlets around δ 2.0–2.9 ppm indicating methyl substitution at N3 or C5 positions |

| 13C NMR | Carbonyl carbons resonate near δ 155–175 ppm; methyl carbons at δ 22–25 ppm |

| Mass Spectrometry | Molecular ion peaks consistent with expected molecular weight; fragment ions indicating loss of substituents or ring cleavage |

| Melting Point | Sharp melting points consistent with pure crystalline products, e.g., 294–296 °C for 5,5-diphenylimidazolidine-2,4-dione analogs |

These data validate the formation of the imidazolidine-2,4-dione core and substitution pattern, which can be extrapolated to the bromothiophene-substituted compound.

Industrial and Advanced Synthetic Considerations

- Scale-up: Industrial preparation may utilize continuous flow bromination reactors to improve safety and yield during the bromination step.

- Reaction Optimization: Use of catalysts or alternative brominating agents can enhance selectivity and reduce reaction times.

- Derivatization: The bromine atom on the thiophene ring serves as a versatile handle for further nucleophilic substitution or cross-coupling reactions to diversify the compound library.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: The imidazolidine-2,4-dione ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: For substitution reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiophene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Organic Synthesis

The compound is utilized as an intermediate in organic synthesis. Its unique structure allows for the introduction of functional groups through various reactions. For instance:

- Cross-Coupling Reactions: The bromine atom in the thiophene ring makes it a suitable candidate for cross-coupling reactions, such as Suzuki or Heck reactions, leading to the formation of more complex organic molecules. These reactions are essential for synthesizing polymers and other materials with tailored properties .

- Formation of Thiophene Derivatives: The imidazolidine ring can be modified to yield various thiophene derivatives that have applications in conducting polymers and organic semiconductors .

Materials Science

In materials science, this compound plays a significant role in the development of advanced materials:

- Conductive Polymers: The compound can be polymerized to form conductive materials that exhibit high electrical conductivity and stability. Such materials are crucial for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors .

- Optoelectronic Devices: Due to its electronic properties, this compound is being explored for use in optoelectronic devices, where it can enhance charge mobility and light absorption .

Medicinal Chemistry

The potential medicinal applications of this compound are also noteworthy:

- Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .

- Pharmacological Research: The imidazolidine structure is known for its bioactivity, and compounds containing this moiety are often investigated for their therapeutic potential against various diseases .

Case Study 1: Synthesis of Conductive Polymers

A study demonstrated the synthesis of a novel polymer using this compound as a monomer. The resulting polymer exhibited enhanced conductivity compared to traditional polythiophenes due to better charge transport properties facilitated by the brominated thiophene unit.

Case Study 2: Antimicrobial Evaluation

Another research project evaluated the antimicrobial efficacy of synthesized derivatives based on this compound against several bacterial strains. Results indicated significant activity against Gram-positive bacteria, suggesting potential use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 5-(5-Bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The brominated thiophene ring and imidazolidine-2,4-dione moiety can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 5-position of the hydantoin ring significantly influences molecular properties. Key comparisons include:

*Estimated based on structural similarity.

Structural and Crystallographic Insights

- Dihedral Angles : The 5-(4-fluorophenyl) analog exhibits a near-coplanar arrangement (dihedral angle <10°) between the hydantoin and phenyl rings, promoting intramolecular hydrogen bonding . In contrast, sulfonyl derivatives show U-shaped conformations with intermolecular N–H⋯O hydrogen bonds stabilizing dimers .

- Thiophene vs.

Challenges and Contradictions

- Solubility Trade-offs : While bromine and thiophene enhance lipophilicity, they may reduce aqueous solubility, complicating formulation .

- Biological Activity Variability : Similar substituents can lead to divergent activities. For example, sulfonyl derivatives inhibit aldose reductase, whereas difluoromethoxy analogs target DprE1, highlighting the need for targeted structural optimization .

Biological Activity

5-(5-Bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione, also known as a derivative of imidazolidine-2,4-dione, has garnered interest due to its potential biological activities. This compound is characterized by its unique structural features that may contribute to various pharmacological effects. This article provides an overview of its biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a bromothiophenyl moiety attached to an imidazolidine ring, which is known for its diverse biological properties.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇BrN₂O₂S |

| SMILES | CC1(C(=O)NC(=O)N1)C2=CC=C(S2)Br |

| InChI | InChI=1S/C8H7BrN2O2S/c1-8(4-2-3-5(9)14-4)6(12)10-7(13)11-8/h2-3H,1H3,(H2,10,11,12,13) |

Biological Activity

Research on the biological activity of this compound is limited but suggests potential applications in various therapeutic areas.

Antimicrobial Activity

A study investigating related compounds indicated that derivatives of imidazolidine could exhibit antimicrobial properties. While specific data on the bromothiophenyl derivative are scarce, compounds with similar structures have shown activity against various bacterial strains.

Anticancer Potential

The compound's structural similarity to other known anticancer agents raises the possibility of its effectiveness against cancer cells. Research has highlighted that imidazolidine derivatives can inhibit cell proliferation and induce apoptosis in certain cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and survival.

Case Studies and Research Findings

-

In Vitro Studies : Preliminary studies have shown that imidazolidine derivatives can inhibit the growth of cancer cells in vitro. For instance, a derivative with similar structural characteristics demonstrated significant cytotoxicity against breast cancer cells (MCF-7).

Compound IC50 (µM) Cell Line This compound TBD MCF-7 Related Imidazolidine 15 MCF-7 - Mechanistic Insights : The anticancer activity is often attributed to the inhibition of key enzymes involved in tumor progression. For example, some studies have shown that similar compounds can inhibit protein kinases that are crucial for cancer cell survival.

- Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for evaluating its therapeutic potential. Although specific data on this compound are lacking, related imidazolidines have shown favorable pharmacokinetic profiles.

Q & A

Q. What methodologies enable the study of this compound’s interactions with biological targets?

- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For enzyme inhibition assays, use fluorogenic substrates or radioactive tracers to measure IC₅₀ values under physiologically relevant conditions .

Data Analysis and Optimization

Q. How do crystallographic data inform the conformational flexibility of the imidazolidinedione ring?

- Methodological Answer : X-ray diffraction reveals non-planar puckering in the imidazolidinedione ring due to steric interactions with the 5-methyl and bromothiophenyl groups. Compare torsion angles (e.g., C5-N1-C2-O1) across derivatives to assess flexibility .

Q. What statistical approaches are suitable for analyzing dose-response relationships in pharmacological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.